molecular formula C30H57NO6S B12684438 Bis(2-hydroxyethyl)(2-hydroxyoctadecyl)methylammonium toluene-p-sulphonate CAS No. 94249-13-5

Bis(2-hydroxyethyl)(2-hydroxyoctadecyl)methylammonium toluene-p-sulphonate

Cat. No.: B12684438
CAS No.: 94249-13-5
M. Wt: 559.8 g/mol
InChI Key: DIHMWNCOPZUFER-UHFFFAOYSA-M
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Description

Bis(2-hydroxyethyl)(2-hydroxyoctadecyl)methylammonium toluene-p-sulphonate is a quaternary ammonium compound (quat) featuring a complex cationic structure with two 2-hydroxyethyl groups, a methyl group, and a long-chain 2-hydroxyoctadecyl (C18) substituent. The anion is toluene-p-sulphonate (tosylate), which contributes to its solubility and stability.

Properties

CAS No.

94249-13-5

Molecular Formula

C30H57NO6S

Molecular Weight

559.8 g/mol

IUPAC Name

bis(2-hydroxyethyl)-(2-hydroxyoctadecyl)-methylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C23H50NO3.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)22-24(2,18-20-25)19-21-26;1-6-2-4-7(5-3-6)11(8,9)10/h23,25-27H,3-22H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

DIHMWNCOPZUFER-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(C[N+](C)(CCO)CCO)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl Acetate can be synthesized through the esterification of butanol and acetic acid. The reaction is typically catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The reaction can be represented as follows:

CH3COOH+C4H9OHCH3COOC4H9+H2O\text{CH}_3\text{COOH} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{COOC}_4\text{H}_9 + \text{H}_2\text{O} CH3​COOH+C4​H9​OH→CH3​COOC4​H9​+H2​O

Industrial Production Methods

In industrial settings, 1-Butyl Acetate is produced using continuous esterification processes. The reactants, butanol and acetic acid, are fed into a reactor along with a catalyst such as sulfuric acid. The reaction mixture is heated, and the resulting ester is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1-Butyl Acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, 1-Butyl Acetate can be hydrolyzed back into butanol and acetic acid.

    Oxidation: It can be oxidized to form butyric acid and acetic acid.

    Reduction: Reduction reactions can convert it into butanol and acetic acid.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Butanol and acetic acid.

    Oxidation: Butyric acid and acetic acid.

    Reduction: Butanol and acetic acid.

Scientific Research Applications

1-Butyl Acetate is widely used in scientific research due to its solvent properties. It is employed in:

    Chemistry: As a solvent for organic reactions and extractions.

    Biology: In the preparation of biological samples for analysis.

    Medicine: As a solvent in pharmaceutical formulations.

    Industry: In the production of coatings, adhesives, and inks.

Mechanism of Action

The primary mechanism of action of 1-Butyl Acetate is its ability to dissolve various organic compounds. It interacts with the solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In biological systems, it can penetrate cell membranes due to its lipophilic nature, affecting cellular processes.

Comparison with Similar Compounds

Hexadecyltrimethylammonium Toluene-p-sulphonate (CAS 138-32-9)

Structural Differences :

  • Anion : Toluene-p-sulphonate (same as target compound).

Key Comparisons :

  • The absence of hydroxyl groups in Hexadecyltrimethylammonium tosylate reduces its hydrogen-bonding capacity, likely decreasing water solubility compared to the target compound.
  • The shorter alkyl chain (C16 vs. C18) may lower its critical micelle concentration (CMC), affecting surfactant efficiency .
Property Target Compound Hexadecyltrimethylammonium Tosylate
Molecular Weight ~Higher (estimated >500 g/mol) 455.74 g/mol
Alkyl Chain Length C18 (hydroxyoctadecyl) C16 (hexadecyl)
Hydroxyl Groups 3 (2 from hydroxyethyl, 1 from C18) 0
Applications Enhanced solubility in polar media Standard surfactant/disinfectant

Bis(2-hydroxyethyl)ammonium Toluene-p-sulphonate (CAS 52243-33-1)

Structural Differences :

  • Anion : Toluene-p-sulphonate (same).

Key Comparisons :

  • The tertiary ammonium structure (vs.
  • Lack of a long alkyl chain limits surfactant properties but may improve compatibility with ionic formulations .

(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Methyl Sulphate (CAS 70776-67-9)

Structural Differences :

  • Cation : Features a 3-decyloxy-2-hydroxypropyl group (shorter C10 chain, ether linkage).
  • Anion : Methyl sulphate (vs. tosylate).

Key Comparisons :

  • The ether linkage and methyl sulphate anion may enhance biodegradability but reduce thermal stability.
  • Shorter alkyl chain (C10) limits hydrophobic interactions compared to the target compound’s C18 chain .

1,2-Bis(benzyloxycarbonyl)ethylammonium Toluene-p-sulphonate

Structural Differences :

  • Cation : Contains aromatic benzyloxycarbonyl groups (bulky, aromatic).
  • Anion : Toluene-p-sulphonate (same).

Key Comparisons :

  • Bulky substituents may hinder micelle formation but improve stability in organic solvents.
  • Aromatic groups could enhance UV absorption, suggesting applications in photochemical systems .

Functional Implications of Structural Variations

Hydrophobic-Hydrophilic Balance

  • Long Alkyl Chains (C18) : Increase hydrophobicity, favoring micelle formation and antimicrobial activity against lipid-rich pathogens.
  • Hydroxyl Groups : Enhance water solubility and biocompatibility, making the target compound suitable for pharmaceutical or cosmetic formulations.

Anion Effects

  • Toluene-p-sulphonate: Provides better solubility in organic solvents compared to sulphates or sulphamates, useful in non-aqueous systems.

Antimicrobial and Surfactant Performance

  • Quaternary ammoniums with hydroxylated alkyl chains (e.g., target compound) may exhibit dual functionality: disrupting microbial membranes (via cationic charge) and emulsifying oils (via hydroxyl groups).

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